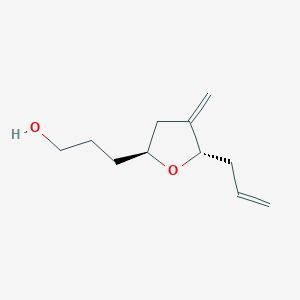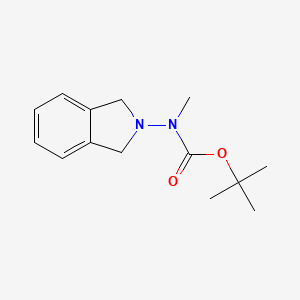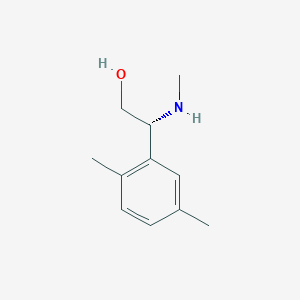
(2-(Hydroxyamino)phenyl)boronicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Hydroxyamino)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom connected to two hydroxyl groups and an organic substituent. This particular compound features a hydroxyamino group attached to a phenyl ring, which is further connected to the boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Hydroxyamino)phenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with a hydroxyamino compound. One common method is the hydroboration of an appropriate phenyl derivative, followed by oxidation to introduce the boronic acid functionality . Another approach involves the direct borylation of phenyl compounds using diboron reagents under catalytic conditions .
Industrial Production Methods
Industrial production of boronic acids, including (2-(Hydroxyamino)phenyl)boronic acid, often employs scalable methods such as the Suzuki-Miyaura coupling. This reaction is favored due to its mild conditions and high functional group tolerance . The process involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Hydroxyamino)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The boronic acid moiety can participate in substitution reactions, particularly in the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
(2-(Hydroxyamino)phenyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-(Hydroxyamino)phenyl)boronic acid involves its interaction with specific molecular targets. In biological systems, the boronic acid moiety can form reversible covalent bonds with diol-containing biomolecules, such as sugars and nucleotides . This interaction is pH-dependent and can be exploited for selective binding and release of target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Lacks the hydroxyamino group but shares the boronic acid functionality.
4-Carboxy-2-nitrophenylboronic acid: Contains a carboxy and nitro group, offering different reactivity and applications.
2-Bromo-5-pyridylboronic acid: Features a bromine and pyridyl group, used in different synthetic contexts.
Uniqueness
(2-(Hydroxyamino)phenyl)boronic acid is unique due to the presence of the hydroxyamino group, which imparts distinct reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with diol-containing biomolecules .
Eigenschaften
Molekularformel |
C6H8BNO3 |
|---|---|
Molekulargewicht |
152.95 g/mol |
IUPAC-Name |
[2-(hydroxyamino)phenyl]boronic acid |
InChI |
InChI=1S/C6H8BNO3/c9-7(10)5-3-1-2-4-6(5)8-11/h1-4,8-11H |
InChI-Schlüssel |
WUVKJNKJZYMLLN-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1NO)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-{3-[benzyl(methyl)amino]propyl}-8-methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide](/img/structure/B15233463.png)


![Methyl4-chlorothieno[3,2-c]pyridine-7-carboxylate](/img/structure/B15233482.png)
![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylethan-1-amine](/img/structure/B15233489.png)


![8,19-dioxo-7,18-di(tridecan-7-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3(12),4(9),5,10,13(23),14,16,20(24),21,25-undecaene-6,17-diolate](/img/structure/B15233515.png)
